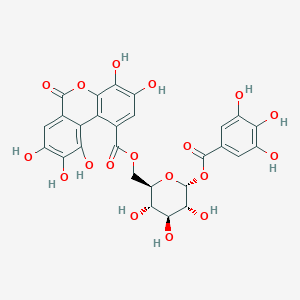
1-O-galloyl-6-O-luteoyl-alpha-D-glucose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-O-galloyl-6-O-luteoyl-alpha-D-glucose is a natural product found in Phyllanthus niruri with data available.
Scientific Research Applications
Antimalarial and Antiparasitic Activity
1-O-galloyl-6-O-luteoyl-alpha-D-glucose has demonstrated significant antiparasitic and antimalarial properties. In a study conducted by Subeki et al. (2005), this compound showed inhibitory activity against Babesia gibsoni and Plasmodium falciparum, the parasites responsible for canine babesiosis and malaria, respectively, indicating its potential use in treating these infections (Subeki et al., 2005).
Antidiabetic Properties
Research by Ren, Himmeldirk, and Chen (2006) explored the structure-activity relationship of compounds similar to 1-O-galloyl-6-O-luteoyl-alpha-D-glucose, finding that such compounds have insulin mimetic properties. This indicates a potential role in managing diabetes by stimulating glucose transport and reducing blood glucose levels (Ren, Himmeldirk, & Chen, 2006).
Synthesis and Structural Analysis
The synthesis of gallotannins, including variants of 1-O-galloyl-6-O-luteoyl-alpha-D-glucose, has been a subject of research to understand their chemical structures and properties. He et al. (2001) synthesized variants of this compound and analyzed their structures using NMR and TLC, contributing to the understanding of their chemical behavior (He et al., 2001).
Role in Gallotannin Biosynthesis
Studies on the biosynthesis of gallotannins have revealed the role of 1-O-galloyl-6-O-luteoyl-alpha-D-glucose and related compounds. Niemetz and Gross (1998) identified enzymes that catalyze the formation of gallotannins using 1-O-galloyl-6-O-luteoyl-alpha-D-glucose as a precursor, shedding light on the biosynthetic pathways of these compounds in plants (Niemetz & Gross, 1998).
Therapeutic Potential
The compound's therapeutic potential has been highlighted in various studies. For instance, Adnyana et al. (2001) discovered a derivative of 1-O-galloyl-6-O-luteoyl-alpha-D-glucose with hepatoprotective activity, suggesting its possible use in treating liver diseases (Adnyana et al., 2001).
properties
Product Name |
1-O-galloyl-6-O-luteoyl-alpha-D-glucose |
|---|---|
Molecular Formula |
C27H22O18 |
Molecular Weight |
634.5 g/mol |
IUPAC Name |
[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-(3,4,5-trihydroxybenzoyl)oxyoxan-2-yl]methyl 3,4,8,9,10-pentahydroxy-6-oxobenzo[c]chromene-1-carboxylate |
InChI |
InChI=1S/C27H22O18/c28-9-1-6(2-10(29)16(9)32)24(39)45-27-22(38)21(37)19(35)13(43-27)5-42-25(40)8-4-12(31)18(34)23-15(8)14-7(26(41)44-23)3-11(30)17(33)20(14)36/h1-4,13,19,21-22,27-38H,5H2/t13-,19-,21+,22-,27-/m1/s1 |
InChI Key |
WXECVBMGZXQIIU-KFJNVFKXSA-N |
Isomeric SMILES |
C1=C(C=C(C(=C1O)O)O)C(=O)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC(=O)C3=CC(=C(C4=C3C5=C(C(=C(C=C5C(=O)O4)O)O)O)O)O)O)O)O |
Canonical SMILES |
C1=C(C=C(C(=C1O)O)O)C(=O)OC2C(C(C(C(O2)COC(=O)C3=CC(=C(C4=C3C5=C(C(=C(C=C5C(=O)O4)O)O)O)O)O)O)O)O |
synonyms |
1-O-galloyl-6-O-luteoyl-alpha-D-glucose GLAG cpd |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




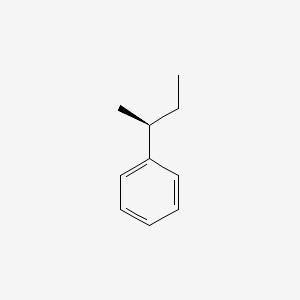
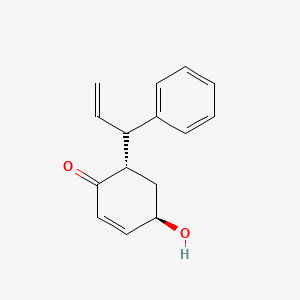
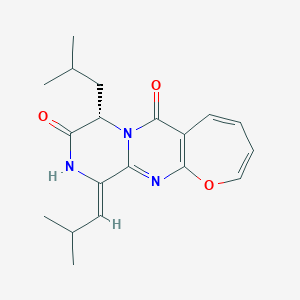
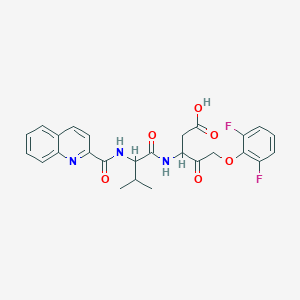
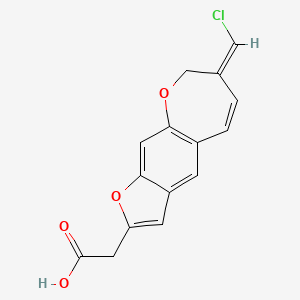
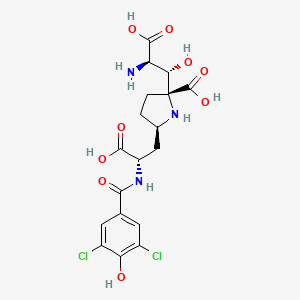

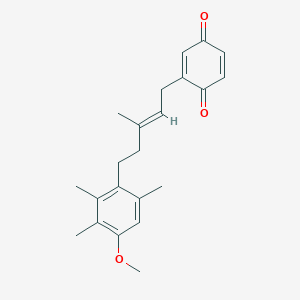
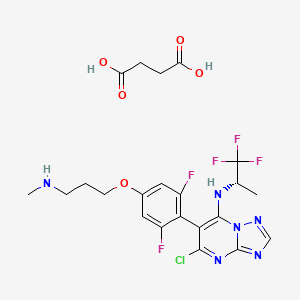

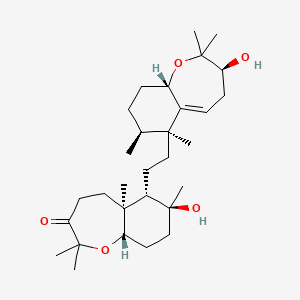
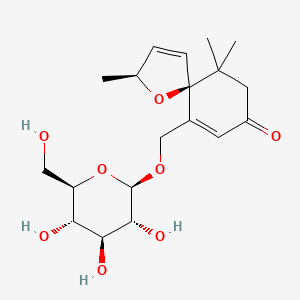
![2,4-Diethoxy-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one](/img/structure/B1245211.png)